(R)-2-Methylbutane-2-sulfinamide
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Overview
Description
(R)-2-Methylbutane-2-sulfinamide is a chiral sulfinamide compound with the molecular formula C5H13NOS. It is a pale-yellow to yellow-brown liquid with a molecular weight of 135.23 g/mol. This compound is known for its utility in organic synthesis, particularly in the formation of chiral intermediates and products.
Synthetic Routes and Reaction Conditions:
Chiral Auxiliary Synthesis: this compound can be synthesized using chiral auxiliaries, which are compounds that induce chirality in a substrate during a chemical reaction.
Reduction of Sulfonyl Chlorides: Another method involves the reduction of sulfonyl chlorides using chiral reducing agents.
Asymmetric Catalysis: Asymmetric catalysis can also be employed to synthesize this compound, using chiral catalysts to drive the reaction towards the desired enantiomer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfinamides to amines.
Substitution: Substitution reactions can involve the replacement of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
(R)-2-Methylbutane-2-sulfinamide is widely used in scientific research due to its chiral properties and versatility in organic synthesis. Its applications include:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of chiral drugs, which can have different biological activities based on their chirality.
Industry: Applied in the production of fine chemicals and materials requiring high enantiomeric purity.
Mechanism of Action
(R)-2-Methylbutane-2-sulfinamide is similar to other sulfinamides, such as tert-butanesulfinamide and (R)-2-methyl-2-propanesulfinamide. it is unique in its chiral properties and specific applications in asymmetric synthesis. The comparison highlights its effectiveness in inducing chirality and producing enantiomerically pure compounds.
Comparison with Similar Compounds
Tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
(R)-2-Methyl-2-propanesulfinamide: Similar chiral auxiliary with applications in organic synthesis.
Properties
IUPAC Name |
(R)-2-methylbutane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGHCOUHHPRMOH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)S(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[S@@](=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446021-71-2 |
Source
|
Record name | (R)-2-Methylbutane-2-sulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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